molecular formula C4H5F3O2 B15323952 1,1,1-Trifluoro-3-methoxy-propan-2-one

1,1,1-Trifluoro-3-methoxy-propan-2-one

Cat. No.: B15323952
M. Wt: 142.08 g/mol
InChI Key: VFHWOFWWKNIJIX-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-3-methoxy-propan-2-one: is an organic compound characterized by the presence of trifluoromethyl and methoxy functional groups attached to a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,1-Trifluoro-3-methoxy-propan-2-one can be synthesized through several methods. One common approach involves the reaction of 1,1,1-trifluoroacetone with methanol in the presence of an acid catalyst such as sulfuric acid . The reaction proceeds via nucleophilic addition of methanol to the carbonyl group of 1,1,1-trifluoroacetone, followed by dehydration to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound typically involves continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain a steady supply of reactants and efficient removal of by-products. Catalysts and solvents are carefully chosen to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-3-methoxy-propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents such as or are typically used.

    Substitution: Reagents like (e.g., amines, thiols) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of trifluoromethyl carboxylic acids.

    Reduction: Formation of 1,1,1-trifluoro-3-methoxy-propan-2-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,1,1-Trifluoro-3-methoxy-propan-2-one has several applications in scientific research:

    Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,1,1-trifluoro-3-methoxy-propan-2-one involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the methoxy group can influence its solubility and reactivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    1,1,1-Trifluoro-2-propanone: Lacks the methoxy group, resulting in different reactivity and applications.

    1,1,1-Trifluoro-3-ethoxy-propan-2-one: Contains an ethoxy group instead of a methoxy group, leading to variations in solubility and reactivity.

    1,1,1-Trifluoro-3-chloro-propan-2-one:

Uniqueness

1,1,1-Trifluoro-3-methoxy-propan-2-one is unique due to the combination of trifluoromethyl and methoxy groups, which confer distinct chemical properties such as increased lipophilicity, enhanced stability, and specific reactivity patterns. These characteristics make it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C4H5F3O2

Molecular Weight

142.08 g/mol

IUPAC Name

1,1,1-trifluoro-3-methoxypropan-2-one

InChI

InChI=1S/C4H5F3O2/c1-9-2-3(8)4(5,6)7/h2H2,1H3

InChI Key

VFHWOFWWKNIJIX-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)C(F)(F)F

Origin of Product

United States

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